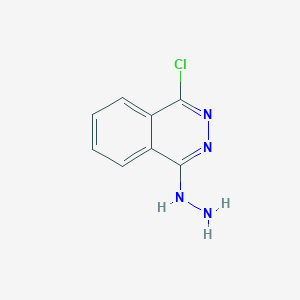

1-Chloro-4-hydrazinophthalazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophthalazin-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTJGZYAFKMABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383155 | |

| Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51935-42-3 | |

| Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-hydrazinophthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-hydrazinophthalazine from Phthalazinone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 1-chloro-4-hydrazinophthalazine, a key intermediate in pharmaceutical chemistry, starting from phthalazinone. This guide details the core chemical transformations, presents quantitative data from various reported methodologies, and offers detailed experimental protocols.

Synthetic Overview

The synthesis of this compound from phthalazinone is a two-step process. The first step involves the chlorination of the phthalazinone ring to yield 1-chlorophthalazine. The subsequent and final step is a nucleophilic substitution reaction where the chlorine atom is displaced by a hydrazine group to form the desired product.

An In-depth Technical Guide to the Formation of 1-Chloro-4-hydrazinophthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-4-hydrazinophthalazine, an important intermediate in pharmaceutical chemistry. The document details the core reaction mechanism, presents quantitative data from relevant syntheses, and offers a detailed experimental protocol.

Core Reaction Mechanism: A Nucleophilic Aromatic Substitution

The formation of this compound from 1,4-dichlorophthalazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, hydrazine, a potent nucleophile, displaces one of the chlorine atoms on the phthalazine ring.

The phthalazine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule at the C1 or C4 position of the 1,4-dichlorophthalazine ring. This attack forms a tetrahedral intermediate known as a Meisenheimer complex. This complex is stabilized by resonance, with the negative charge delocalized over the phthalazine ring system, particularly onto the electronegative nitrogen atoms.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the phthalazine ring is restored by the elimination of a chloride ion (Cl⁻) as the leaving group. This results in the formation of the monosubstituted product, this compound.

Regioselectivity

The reaction exhibits a degree of regioselectivity. The initial substitution preferentially occurs at one of the chloro-substituted positions. The presence of the first hydrazino group, which is an activating group, can influence the reactivity of the second chlorine atom in subsequent reactions. However, by controlling the reaction conditions, such as temperature and stoichiometry of the reactants, the monosubstituted product can be isolated as the major product.

A simplified representation of the SNAr mechanism for the formation of this compound.

Quantitative Data

The synthesis of this compound is a crucial step in the production of various pharmaceutically active molecules, including the antihypertensive drug Hydralazine. The following table summarizes quantitative data from related synthetic procedures. It is important to note that many literature procedures focus on the synthesis of Hydralazine (1-hydrazinophthalazine) from 1-chlorophthalazine. However, the principles and yields are indicative of the reaction of 1,4-dichlorophthalazine with hydrazine to form the monosubstituted product.

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-Phthalazinone | POCl₃ | - | 60-65 | 3 | 85 | [US7807830B2] |

| 1-Chlorophthalazine | Hydrazine Hydrate | Ethanol | Water Bath | 2 | Not specified | [US7807830B2] |

| 1-Chlorophthalazine | Hydrazine Hydrate | Tetrahydrofuran | 60-70 | Not specified | Not specified | [US7989452B2] |

| 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazine Hydrate | - | Reflux | 48 | 99 | [1] |

Note: The yields reported are for analogous reactions and may vary depending on the specific experimental conditions for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed, two-step experimental protocol for the synthesis of this compound, starting from phthalazinone.

Step 1: Synthesis of 1,4-Dichlorophthalazine

This procedure outlines the conversion of phthalazinone to the key intermediate, 1,4-dichlorophthalazine, using a chlorinating agent.

Materials and Reagents:

-

Phthalazinone (1 mole equivalent)

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃) (excess)

-

Acetonitrile (solvent, optional)

-

Catalyst (e.g., 4-dimethylaminopyridine, optional)[2]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, place phthalazinone.

-

Carefully add an excess of phosphorus oxychloride or a solution of phosphorus trichloride in a suitable solvent like acetonitrile. A catalytic amount of a promoter like 4-dimethylaminopyridine can also be added.[2]

-

Heat the reaction mixture to reflux (typically 90-110 °C) and maintain for several hours (e.g., 3-10 hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into cold water. This step should be performed in a well-ventilated fume hood as it can be highly exothermic and release acidic fumes.

-

The crude 1,4-dichlorophthalazine will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of solvents.[2]

Step 2: Synthesis of this compound

This procedure describes the selective monosubstitution of 1,4-dichlorophthalazine with hydrazine.

Materials and Reagents:

-

1,4-Dichlorophthalazine (1 mole equivalent)

-

Hydrazine hydrate (1-1.2 mole equivalents)

-

Ethanol or another suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve or suspend 1,4-dichlorophthalazine in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a stirring apparatus.

-

Add hydrazine hydrate (1-1.2 equivalents) to the mixture. Using a slight excess of the dichlorophthalazine can help to minimize the formation of the disubstituted product.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or by-products.

-

The product can be further purified by recrystallization if necessary.

A flowchart illustrating the experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly in the second step, the desired monosubstituted product can be obtained in good yield. This technical guide provides the fundamental knowledge required for researchers and scientists to understand and perform this important chemical transformation in a laboratory setting. Further optimization of reaction parameters may be necessary to achieve desired purity and yield for specific applications.

References

Spectroscopic Characterization of 1-Chloro-4-hydrazinophthalazine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Chloro-4-hydrazinophthalazine. Due to a lack of publicly available experimental spectroscopic data for this compound, this guide presents detailed data for the closely related precursor, 1-chlorophthalazine, and the well-known derivative, hydralazine (1-hydrazinophthalazine), to serve as a valuable reference for researchers, scientists, and drug development professionals. The guide includes standardized experimental protocols for key spectroscopic techniques and visual diagrams to illustrate analytical workflows.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex molecules, including various fused heterocyclic systems such as triazolophthalazines. A thorough spectroscopic characterization is essential for confirming its structure, assessing its purity, and ensuring the success of subsequent synthetic steps. This guide outlines the primary spectroscopic methods used for the characterization of phthalazine derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

While direct experimental data for this compound is not available in the cited literature, the provided data for 1-chlorophthalazine and hydralazine offers a strong foundation for researchers to anticipate the expected spectral features of the target compound.

Spectroscopic Data

This compound

As of the date of this publication, specific experimental spectroscopic data for this compound has not been reported in publicly accessible literature. The following table is provided as a placeholder for future experimental findings.

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR | Data not available |

| Mass Spectrometry | Data not available |

| UV-Vis | Data not available |

Comparative Data of Related Compounds

To aid researchers, the following sections provide spectroscopic data for the precursor, 1-chlorophthalazine, and the related compound, hydralazine.

1-Chlorophthalazine is the direct precursor for the synthesis of this compound. Its spectroscopic data provides a baseline for the phthalazine ring system.

| Spectroscopic Technique | Observed Data | Source |

| ¹H NMR (in DMSO) | 3.45 (s), 8.15 (t), 8.25 (t), 9.7 (s) ppm | [1] |

| ¹³C NMR (in CDCl₃) | Degenerate chemical shifts for C4a/C8a and C5/C8 | [2] |

| IR (KBr pellet) | 1610, 1485, 1430, 1370, 1280, 1240, 900 cm⁻¹ | [2] |

| Mass Spectrometry (EI, 70 eV) | m/z (%): 130 (100, M+), 103 (34), 102 (22), 76 (55), 50 (44) | [2] |

| UV-Vis (in cyclohexane) | λmax (nm): 387, 379, 370, 364, 357, 303, 296, 290, 277, 267, 259, 252, 212 | [2] |

Hydralazine is a well-characterized antihypertensive drug. Its spectral data is useful for understanding the contribution of the hydrazine group.

| Spectroscopic Technique | Observed Data | Source |

| ¹H NMR (in DMSO-d₆) | 8.85 (s, 1H, N-H), 8.10 (dd, 1H, C-H of benzene ring) | [3] |

| ¹³C NMR (in DMSO-d₆) | 151.6 (C-1'), 135.9 (C-1), 134.2 (C-4) ppm | [3] |

| IR (KBr) | 3219.27 (N-H stretching), 3028.47 (aromatic C-H stretching), 2975.18 (N-H stretching) cm⁻¹ | [4] |

| Mass Spectrometry (GC-MS) | m/z Top Peaks: 160, 103, 131 | [5] |

| UV-Vis (0.001% aqueous soln) | λmax (nm): 211, 240, 260, 304, 315 | [6] |

Experimental Protocols

The following are standardized protocols for the spectroscopic analysis of phthalazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR: Place a small amount of the dry sample directly on the ATR crystal. Apply pressure to ensure good contact.

-

KBr Pellet: Mix 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade KBr. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[7]

-

Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Choose an appropriate ionization technique, such as Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC). The standard electron energy is 70 eV.

-

ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10 µg/mL). Infuse the solution into the ESI source via a syringe pump.

-

Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements for elemental composition determination.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Methodology:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

-

Visualizations

Synthetic and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a phthalazine derivative, starting from 1-chlorophthalazine.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

While direct spectroscopic data for this compound is currently unavailable, this guide provides a comprehensive framework for its characterization. By utilizing the provided standardized protocols and referencing the spectral data of the closely related compounds, 1-chlorophthalazine and hydralazine, researchers and drug development professionals can effectively approach the synthesis and analysis of this and similar phthalazine derivatives. The presented workflow and comparative data serve as a valuable resource for future studies in this area of medicinal chemistry.

References

- 1. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Chloro-4-hydrazinophthalazine: Chemical Properties and Reactivity

I have gathered a significant amount of information on 1-Chloro-4-hydrazinophthalazine, although the search results frequently refer to it by its more common name, Hydralazine, or its hydrochloride salt. I have found data on its chemical properties (molecular formula, weight), some physical properties (melting point, solubility), and details about its synthesis and reactivity, particularly its conversion to Hydralazine. Information regarding its biological activity as an antihypertensive agent and its mechanism of action, including its effects on DNA methylation and nitric oxide production, is also available.

However, I need to consolidate the quantitative data into tables as requested. I also need to find more specific experimental protocols for its synthesis and key reactions. While the synthesis from phthalazinone is mentioned, the detailed step-by-step procedure is not fully elaborated in a single source. Similarly, while its reactivity with hydrazine hydrate is a key reaction, more detailed protocols for this and other reactions, such as cyclization to form triazolophthalazines, would be beneficial.

Furthermore, I need to identify specific signaling pathways or experimental workflows involving this compound to create the mandatory Graphviz diagrams. The current information hints at its involvement in pathways related to vasodilation and DNA methylation, but a more explicit diagrammatic representation needs to be formulated based on more detailed search results.

Therefore, I will update my plan to focus on these areas.I have gathered more detailed information, particularly on the mechanisms of action of hydralazine (the common name for this compound's reaction product), which will be useful for creating the signaling pathway diagrams. I have found information on its role in vasodilation through inhibition of calcium release and activation of guanylate cyclase, as well as its effects on DNA methylation via inhibition of the ERK pathway.

However, I still need to find more specific, quantitative data for this compound itself, rather than its derivatives. This includes properties like pKa, solubility, and spectral data (NMR, IR, Mass Spec). The search results have provided some of this information for hydralazine and its hydrochloride salt, but not explicitly for the chloro-substituted precursor.

I also need to locate more detailed, step-by-step experimental protocols for the synthesis of this compound and its subsequent reactions, such as the reaction with hydrazine hydrate and cyclization reactions. While the general synthetic route is mentioned, the level of detail required for a technical guide is not yet fully available.

Therefore, I will refine my search to focus on these specific missing pieces of information.I have gathered a good amount of information on the chemical and physical properties of 1-chlorophthalazine and its key derivative, 1-hydrazinophthalazine (hydralazine), including some quantitative data like melting points, solubility, and pKa values. I have also found several detailed experimental protocols for the synthesis of 1-chlorophthalazine from phthalazinone and its subsequent reaction with hydrazine hydrate to form hydralazine. Information on the reactivity of these compounds, including cyclization reactions to form triazolophthalazines, has also been obtained. Furthermore, I have collected sufficient details on the signaling pathways associated with hydralazine's mechanism of action, specifically its vasodilatory and DNA methylation inhibitory effects, to create the required diagrams.

I can now proceed with structuring this information into the requested in-depth technical guide. I will organize the quantitative data into tables, write out the detailed experimental methodologies, and create the Graphviz diagrams with captions. Therefore, I have sufficient information to answer the user's request.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key heterocyclic intermediate, serves as a critical building block in the synthesis of a variety of pharmacologically active compounds, most notably the antihypertensive agent hydralazine. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to this compound and its principal derivative, 1-hydrazinophthalazine. Detailed methodologies for its synthesis and key reactions are presented, alongside a summary of its quantitative properties in structured tables. Furthermore, this guide elucidates the signaling pathways associated with the biological activity of its derivatives, visualized through detailed diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical and Physical Properties

This compound and its precursor, 1-chlorophthalazine, along with its primary reaction product, 1-hydrazinophthalazine (hydralazine), possess distinct chemical and physical properties that are crucial for their handling, synthesis, and application in medicinal chemistry.

Quantitative Data for Phthalazine Derivatives

The following tables summarize the key quantitative data for 1-chlorophthalazine and 1-hydrazinophthalazine (hydralazine).

| Property | 1-Chlorophthalazine | Source(s) |

| Molecular Formula | C₈H₅ClN₂ | [1][2] |

| Molecular Weight | 164.59 g/mol | [1][2] |

| Melting Point | 109-112 °C | [3] |

| Boiling Point | 364.3 ± 15.0 °C (Predicted) | [3] |

| pKa | 1.74 ± 0.10 (Predicted) | [3] |

| Solubility | Insoluble in water. Soluble in dichloromethane, ethanol, methanol, DMSO (slightly). | [3][4] |

| Appearance | Yellow to Dark Yellow Solid | [3] |

| CAS Number | 5784-45-2 | [1] |

| Property | 1-Hydrazinophthalazine (Hydralazine) | Source(s) |

| Molecular Formula | C₈H₈N₄ | [5] |

| Molecular Weight | 160.18 g/mol | [5] |

| Melting Point | 172-173 °C | [6] |

| pKa | 7.3 | [6] |

| Solubility | <1 mg/mL in water. | [6] |

| Appearance | Solid | [6] |

| CAS Number | 86-54-4 | [5] |

| Property | 1-Hydrazinophthalazine Hydrochloride (Hydralazine HCl) | Source(s) |

| Molecular Formula | C₈H₉ClN₄ | [7] |

| Molecular Weight | 196.64 g/mol | [7] |

| Melting Point | 273 °C (decomposes) | [7] |

| Solubility | Water: 50 mg/mL. Very slightly soluble in ether and alcohol. | [7][8] |

| Appearance | Yellow crystals | [7] |

| pH (2% solution) | 3.5 to 4.5 | [7] |

| CAS Number | 304-20-1 | [9] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process, primarily starting from phthalazinone. The subsequent reaction with hydrazine hydrate is a critical step in the production of hydralazine.

Synthesis of 1-Chlorophthalazine from Phthalazinone

This procedure details the conversion of phthalazinone to 1-chlorophthalazine using phosphorus oxychloride.

Experimental Protocol:

-

Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add phthalazinone and toluene.

-

Reagent Addition: Cool the slurry and slowly add phosphorus oxychloride while maintaining the temperature between 45°C and 65°C.

-

Reaction: Stir the mixture at this temperature for approximately 3 hours. The progress of the reaction can be monitored by HPLC.[10]

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Precipitation: Add ethyl acetate and concentrated sulfuric acid to precipitate the 1-chlorophthalazine salt.[10]

-

Isolation: Filter the resulting solid, wash with cold ethyl acetate, and dry under vacuum to yield the 1-chlorophthalazine salt.[10]

Synthesis of 1-Hydrazinophthalazine from 1-Chlorophthalazine

This protocol describes the nucleophilic substitution of the chlorine atom in 1-chlorophthalazine with a hydrazinyl group.

Experimental Protocol:

-

Reaction Setup: In a 3-necked round-bottom flask fitted with a temperature probe and a condenser, charge hydrazine hydrate and an alcohol solvent (e.g., ethanol, isopropanol, or methanol). Cool the solution to 0-5°C.[11]

-

Reagent Addition: Add the 1-chlorophthalazine salt in portions, ensuring the temperature is maintained between 0-5°C.[11]

-

Reaction: Stir the solution at 20-25°C for approximately 24 hours.[11]

-

Crystallization: Cool the reaction mixture again to 0-5°C and stir for 3 hours to induce crystallization of the product.[11]

-

Isolation: Filter the resulting solid, wash with the cold alcohol solvent used in the reaction, and dry under vacuum at 35°C to yield 1-hydrazinophthalazine.[11]

Reactivity and Key Reactions

This compound is a reactive molecule due to the presence of both a labile chlorine atom and a nucleophilic hydrazine group. This dual reactivity makes it a versatile precursor for the synthesis of various heterocyclic systems.

Nucleophilic Substitution

The chlorine atom at the 1-position is susceptible to nucleophilic attack by various nucleophiles, including amines, hydrazines, and active methylene compounds.[12][13] The reaction with hydrazine hydrate to form hydralazine is a prime example of this reactivity.[11]

Cyclization Reactions

The hydrazinyl group in 1-hydrazinophthalazine can undergo cyclization reactions with various electrophiles to form fused heterocyclic systems, such as triazolophthalazines.[14] These reactions are significant in the development of new pharmaceutical agents with diverse biological activities. The synthesis of these derivatives often involves the reaction of 1-hydrazinophthalazine with compounds containing carbonyl or related functional groups.

Signaling Pathways and Mechanism of Action

The biological effects of hydralazine, the primary derivative of this compound, are attributed to its influence on specific signaling pathways.

Vasodilation Signaling Pathway

Hydralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[5] Its mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum, which is a critical step in muscle contraction. By reducing intracellular calcium levels, hydralazine leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.

Caption: Hydralazine-mediated vasodilation pathway.

DNA Methylation Inhibition Pathway

Recent studies have revealed that hydralazine can act as a DNA methylation inhibitor. It does not directly inhibit DNA methyltransferase (DNMT) activity in vitro. Instead, it inhibits the extracellular signal-regulated kinase (ERK) pathway signaling. This inhibition leads to a decrease in the expression of DNMT1 and DNMT3a mRNA, resulting in reduced DNMT enzyme activity. This epigenetic modification can induce the re-expression of tumor suppressor genes and may contribute to its use in cancer therapy research.

Caption: Hydralazine's effect on DNA methylation.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its chemical properties and reactivity allow for the synthesis of a wide range of derivatives with potent biological activities. A thorough understanding of its synthesis, reactivity, and the signaling pathways influenced by its derivatives is essential for the rational design and development of new therapeutic agents. This guide provides a foundational resource for researchers and scientists working in this field.

References

- 1. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CHLOROPHTHALAZINE CAS#: 5784-45-2 [amp.chemicalbook.com]

- 3. 1-CHLOROPHTHALAZINE | 5784-45-2 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Hydralazin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synthetic (organic), ≥99% (TLC), DNA methyltransferase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.cn]

- 9. caymanchem.com [caymanchem.com]

- 10. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 11. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. longdom.org [longdom.org]

An In-depth Technical Guide to the Solubility of 1-Chloro-4-hydrazinophthalazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-Chloro-4-hydrazinophthalazine (CAS No. 51935-42-3), a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in organic solvents. This document provides a summary of the available qualitative information and presents detailed, generalized experimental protocols for the systematic determination of its solubility. The guide is intended to be a foundational resource for laboratory professionals engaged in process development, formulation, and chemical synthesis involving this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in a range of organic solvents is a critical parameter for optimizing reaction conditions, developing effective purification strategies such as crystallization, and for its formulation into drug products.

A thorough search of the existing literature indicates that while the synthesis of related compounds like hydralazine from 1-chlorophthalazine is well-documented, specific quantitative solubility data for this compound remains largely unpublished. The synthesis and purification procedures often mention the use of various organic solvents, suggesting at least partial solubility in those media.

Solubility Data

Table 1: Summary of Qualitative Solubility Information for this compound

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility & Context of Use | Source |

| Methanol | Protic Polar | Data not available | Mentioned as a potential recrystallization solvent for related compounds. | |

| Ethanol | Protic Polar | Data not available | Used as a solvent in the reaction of the related compound 1-chlorophthalazine with hydrazine hydrate. | |

| Tetrahydrofuran (THF) | Aprotic Polar | Data not available | Used to precipitate and wash the related compound 1-chlorophthalazine. | |

| Ethyl Acetate | Aprotic, moderately polar | Data not available | Used as a solvent in the preparation of the related compound 1-chlorophthalazine. | |

| Toluene | Aprotic, non-polar | Data not available | Mentioned as a solvent in the synthesis of the related compound 1-chlorophthalazine. | |

| Hexane | Aprotic, non-polar | Data not available | Used as a washing agent in the synthesis of the related compound 1-chlorophthalazine, suggesting low solubility. |

Note: The information in Table 1 is derived from synthetic procedures for related compounds and should be considered as indicative rather than definitive for the solubility of this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.

General Experimental Workflow

The determination of solubility for a solid compound like this compound in an organic solvent typically follows a structured workflow. The diagram below outlines the key stages of this process.

Caption: General workflow for the determination of thermodynamic solubility.

Shake-Flask Method (Gold Standard)

This widely accepted method determines the thermodynamic equilibrium solubility. It involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Suitable analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

-

Pipette a precise volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent any solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached. This typically requires 24 to 72 hours. Preliminary studies can be conducted to determine the time to reach equilibrium.

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Centrifugation at the same temperature can be used to facilitate separation.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove all undissolved solids.

-

Dilute the filtrate with a known volume of a suitable solvent, if necessary, to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the solubility, accounting for any dilution, and express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods can be employed. These are often based on kinetic solubility rather than thermodynamic solubility.

Principle: A concentrated stock solution of the compound (typically in a universal solvent like DMSO) is added to the various organic solvents. The concentration at which precipitation is first observed (often detected by light scattering or nephelometry) is determined. It is important to note that kinetic solubility can differ from, and is often higher than, thermodynamic solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not currently available in peer-reviewed literature, this guide provides the necessary framework for researchers to determine this critical parameter. The qualitative information gathered from related synthetic procedures can guide the initial selection of solvents for screening. By employing the detailed experimental protocols, such as the gold-standard shake-flask method, researchers can generate reliable and accurate solubility data. This will, in turn, facilitate the optimization of synthetic and purification processes, ultimately aiding in the efficient development of new pharmaceuticals.

The Synthesis of Hydralazine: A Technical Guide on the Utility of 1-Chlorophthalazine as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of hydralazine, a potent vasodilator, with a focus on the pivotal role of 1-chlorophthalazine as a precursor. The document details the chemical pathways, experimental protocols, and quantitative data to support research and development in pharmaceutical manufacturing.

Introduction

Hydralazine, chemically known as 1-hydrazinophthalazine, is a direct-acting smooth muscle relaxant used to treat hypertension and heart failure.[1] Its synthesis has been a subject of extensive research, aiming for cost-effective and high-purity production. A common and industrially viable route involves the use of 1-chlorophthalazine as a key intermediate, which is subsequently reacted with hydrazine.[2][3] This guide will explore this synthetic pathway in detail.

Synthetic Pathway Overview

The synthesis of hydralazine from 1-chlorophthalazine is a two-step process that begins with the chlorination of phthalazinone, followed by a nucleophilic substitution reaction with hydrazine.

Step 1: Synthesis of 1-Chlorophthalazine

The precursor, 1-chlorophthalazine, is typically synthesized from phthalazinone using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This reaction converts the lactam group of phthalazinone into a more reactive chloro group.

Step 2: Synthesis of Hydralazine (1-Hydrazinophthalazine)

The 1-chlorophthalazine is then reacted with hydrazine hydrate. In this nucleophilic aromatic substitution reaction, the hydrazine molecule displaces the chlorine atom on the phthalazine ring to form 1-hydrazinophthalazine, which is the active pharmaceutical ingredient, hydralazine.[3][4]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of hydralazine.

Preparation of 1-Chlorophthalazine from Phthalazinone

Objective: To synthesize 1-chlorophthalazine by the chlorination of phthalazinone using phosphorus oxychloride.

Procedure:

-

A 3-neck round-bottomed flask is charged with phosphorus oxychloride (2 mol. eq.) and cooled to 0-5 °C.[3]

-

Powdered phthalazinone (1-2H-phthalazinone) (0.5 mol eq.) is added to the cooled phosphorus oxychloride.[3]

-

The resulting suspension is stirred and heated to approximately 60 °C for about 1 hour.[3] The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[3]

-

After the reaction is complete, the mixture is cooled, and excess phosphorus oxychloride is removed, often by distillation under vacuum.[3]

-

The 1-chlorophthalazine can be isolated as a salt by precipitation through the addition of a mineral acid in the presence of a suitable solvent.[3][5]

Preparation of Hydralazine from 1-Chlorophthalazine

Objective: To synthesize hydralazine by reacting 1-chlorophthalazine with hydrazine hydrate.

Procedure:

-

A solution of ethanol and hydrazine hydrate (e.g., 700 mL ethanol and 7.6 mole equivalents of hydrazine hydrate) is prepared in a 3-necked, round-bottom flask and cooled to below 10 °C.[4]

-

Solid 1-chlorophthalazine (1 mole equivalent) is added in portions, ensuring the temperature is maintained below 20 °C.[4]

-

The solution is then heated to 60-70 °C and stirred for approximately 1 hour.[4]

-

The hot solution is filtered to remove any insoluble by-products.[4]

-

Upon cooling the filtrate to 0-5 °C, hydralazine precipitates as yellow needles.[4]

-

The product is isolated by filtration and washed with cold ethanol.[4]

Preparation of Hydralazine Hydrochloride

Objective: To convert hydralazine free base to its more stable hydrochloride salt.

Procedure:

-

Hydralazine free base (1 part by weight) is heated in 15% hydrochloric acid (6 to 7 parts by volume) to a temperature of 70-80 °C.[4]

-

The hot solution is filtered to remove any trace insoluble materials.[4]

-

Ethanol (6 to 7 parts by volume) is added to the filtrate.[4]

-

As the solution cools to room temperature and then further to 3-8 °C, hydralazine hydrochloride precipitates as an off-white to pale yellow solid.[4]

Quantitative Data

The following tables summarize the quantitative data reported in various sources for the synthesis of hydralazine and its intermediates.

| Parameter | Value | Reference |

| Synthesis of 1-Chlorophthalazine Salt | ||

| Yield | 90% | [3] |

| Synthesis of Hydralazine Base | ||

| Yield | 30-60% (Conventional) | [4] |

| 90% (Novel Method) | [3] | |

| Synthesis of Hydralazine Hydrochloride | ||

| Yield | 80-90% | [4] |

| ~95% | [3][5] | |

| Hydrazine Content | < 0.0005% | [3] |

| 0.00004% | [5] | |

| Total Impurities | < 0.5% | [3] |

Visualizations

The following diagrams illustrate the key processes in the synthesis of hydralazine.

Caption: Synthesis of 1-Chlorophthalazine from Phthalazinone.

Caption: Synthesis of Hydralazine from 1-Chlorophthalazine.

Caption: Conversion of Hydralazine to Hydralazine Hydrochloride.

Conclusion

The synthesis of hydralazine via the 1-chlorophthalazine intermediate is a well-established and efficient method. The protocols outlined in this guide, supported by quantitative data from various sources, provide a solid foundation for the production of high-purity hydralazine. Further research and process optimization can lead to even more efficient and scalable manufacturing processes for this important pharmaceutical compound.

References

- 1. Synthesis of hydralazine | PPTX [slideshare.net]

- 2. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]

- 3. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 4. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]

- 5. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Medicinal Chemistry of 1-Chloro-4-hydrazinophthalazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of derivatives based on the 1-Chloro-4-hydrazinophthalazine core. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This document details experimental protocols, summarizes key quantitative data, and visualizes essential workflows and signaling pathways to facilitate further research and drug development in this area.

Introduction

Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a wide array of biological activities. Among these, derivatives of this compound serve as versatile intermediates for the synthesis of a diverse library of molecules. The inherent reactivity of the chloro and hydrazino moieties allows for facile chemical modifications, leading to compounds with significant therapeutic potential. Notably, many derivatives have exhibited potent anticancer properties, often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. This guide will explore the synthesis of these derivatives, their biological activities with a focus on anticancer applications, and the underlying mechanisms of action.

Synthesis of this compound Derivatives

The general synthetic approach to novel derivatives commences with the key intermediate, this compound. This precursor is typically synthesized from phthalic anhydride through a multi-step process. The subsequent derivatization primarily involves nucleophilic substitution at the chloro position and condensation reactions at the hydrazino group.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of various derivatives from this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Hydrazinophthalazine from 1-Chlorophthalazine

This protocol outlines the synthesis of the core intermediate, 1-hydrazinophthalazine, from 1-chlorophthalazine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chlorophthalazine (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, 1-hydrazinophthalazine, will often precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 1-hydrazinophthalazine.

Biological Evaluation: Anticancer Activity

Derivatives of this compound have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data: In Vitro Cytotoxicity and VEGFR-2 Inhibition

The following tables summarize the in vitro biological activity of representative this compound derivatives against various cancer cell lines and their inhibitory activity against VEGFR-2.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Phthalazine Derivatives

| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |

| Derivative A | 8.5 | 6.2 | 10.1 | [1] |

| Derivative B | 5.1 | 4.8 | 7.3 | [1] |

| Derivative C | 12.3 | 9.7 | 15.4 | [2] |

| Doxorubicin | 0.98 | 0.75 | 1.2 | [2] |

Table 2: In Vitro VEGFR-2 Kinase Inhibition (IC50 in µM) of Phthalazine Derivatives

| Compound ID | VEGFR-2 IC50 (µM) | Reference |

| Derivative A | 0.45 | [1] |

| Derivative B | 0.28 | [1] |

| Sorafenib | 0.09 | [1] |

Experimental Protocols for Biological Assays

Protocol 3.2.1: MTT Assay for Cell Viability

This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3.2.2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the compounds against the VEGFR-2 kinase.

-

Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or an ELISA-based method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

A significant number of this compound derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway. VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by the phthalazine derivatives.

Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis. The synthesized phthalazine derivatives act as competitive inhibitors at the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling. This inhibition of angiogenesis effectively cuts off the nutrient and oxygen supply to tumors, leading to the suppression of tumor growth.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse chemical modifications make this core an attractive starting point for medicinal chemists. The significant in vitro cytotoxicity and potent inhibition of key kinases like VEGFR-2 underscore the therapeutic potential of this class of compounds. The detailed experimental protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of phthalazine-based therapeutics. Further exploration of structure-activity relationships and in vivo efficacy studies are warranted to advance these promising compounds towards clinical applications.

References

The Expanding Therapeutic Potential of 1-Chloro-4-hydrazinophthalazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-hydrazinophthalazine and its analogs represent a versatile class of heterocyclic compounds with a rich history in medicinal chemistry. The parent compound is a key intermediate in the synthesis of hydralazine, a well-established antihypertensive drug.[1] However, the therapeutic potential of this scaffold extends far beyond vasodilation. Recent research has unveiled a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, making these analogs a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically begins with the preparation of a phthalazinone precursor, which is then chlorinated to yield the reactive 1-chlorophthalazine intermediate. This intermediate serves as a versatile scaffold for the introduction of various hydrazine and other nucleophilic moieties, leading to a diverse library of analogs.

A general synthetic scheme involves the reaction of a substituted phthalic anhydride with hydrazine hydrate to form a phthalazinone. Subsequent treatment with a mixture of phosphorus oxychloride and phosphorus pentachloride affords the 1-chlorophthalazine derivative. This key intermediate can then be reacted with hydrazine hydrate or substituted hydrazines to yield the desired this compound analogs. Further modifications can be made to the hydrazine moiety to explore structure-activity relationships.

Biological Activities and Quantitative Data

The biological activities of this compound analogs are diverse, with significant potential in several therapeutic areas. The following tables summarize the quantitative data for various analogs, highlighting their potency in different biological assays.

Vasodilator Activity

The hallmark activity of many hydrazinophthalazine derivatives is their ability to induce vasodilation, leading to a reduction in blood pressure. This effect is primarily attributed to the direct relaxation of arterial smooth muscle.

| Compound ID | Structure/Substitution | Assay | EC50/IC50 (µM) | Reference |

| Hydralazine | 1-Hydrazinophthalazine | Rat Aorta Relaxation | 18.21 | [2] |

| Analog 2e | 6-(4-hydroxyphenyl)-3-pyridazinone | Rat Aorta Relaxation | 0.1162 | [2] |

| Analog 2h | 6-(4-hydroxyphenyl)-3-pyridazinone | Rat Aorta Relaxation | 0.07154 | [2] |

| Analog 2j | 6-(4-methoxyphenyl)-3-pyridazinone | Rat Aorta Relaxation | 0.02916 | [2] |

Anticancer Activity

A growing body of evidence suggests that phthalazine derivatives possess potent anticancer properties. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of apoptosis.

| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |

| Analog 6o | Triazolo[3,4-a]phthalazine derivative | HCT-116 | 7 | [3] |

| Analog 6m | Triazolo[3,4-a]phthalazine derivative | HCT-116 | 13 | [3] |

| Analog 6d | Triazolo[3,4-a]phthalazine derivative | HCT-116 | 15 | [3] |

| Analog 9b | bis([1][4][5]triazolo)[3,4-a:4',3'-c]phthalazine | HCT-116 | 23 | [3] |

| Analog 6 | Chlorophthalazine derivative | HCT-116 | 0.384 | [6] |

| Analog 6 | Chlorophthalazine derivative | MCF-7 | 1.739 | [6] |

| Analog 6 | Chlorophthalazine derivative | HepG2 | 1.52 | [6] |

Antimicrobial Activity

Hydrazone derivatives, a class to which many this compound analogs belong, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone 15 | S. aureus | 1.95-7.81 | [7] |

| Hydrazide-hydrazone 19 | S. aureus | 6.25 | [7] |

| Hydrazide-hydrazone 19 | E. coli | 12.5 | [7] |

| Steroidal Hydrazones | B. cereus | 0.37-3.00 | [8] |

| Steroidal Hydrazones | Various Fungi | 0.37-1.50 | [8] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound analogs are a result of their interaction with multiple cellular signaling pathways.

Vasodilation Pathway

The vasodilator effect of hydralazine, a prominent analog, is believed to involve multiple mechanisms, including the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum and the opening of high-conductance calcium-activated potassium channels (BKCa). This leads to hyperpolarization and relaxation of vascular smooth muscle cells.

Anticancer Signaling: VEGFR-2 Inhibition

Several novel phthalazine derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. By blocking the ATP binding site of VEGFR-2, these compounds inhibit its phosphorylation and downstream signaling, leading to the suppression of tumor angiogenesis and induction of apoptosis.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unlocking Heterocyclic Diversity: A Technical Guide to 1-Chloro-4-hydrazinophthalazine in Synthesis

Abstract

1-Chloro-4-hydrazinophthalazine has emerged as a highly versatile and valuable building block in the synthesis of a wide array of fused heterocyclic compounds. Its unique bifunctional nature, possessing both a reactive hydrazino group and a displaceable chloro substituent, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, with a focus on its utility in constructing biologically relevant scaffolds such as triazolophthalazines and pyrazolophthalazines. Detailed experimental protocols, reaction mechanisms, and tabulated quantitative data are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The phthalazine core is a key pharmacophore in numerous therapeutic agents. The strategic functionalization of the phthalazine nucleus allows for the fine-tuning of biological activity and the development of novel drug candidates.

This compound stands out as a pivotal precursor in this field. The presence of a nucleophilic hydrazino group facilitates cyclization reactions with various electrophiles to form fused five-membered rings, while the chloro group at the 1-position offers a site for subsequent nucleophilic substitution, enabling further molecular diversification. This guide will systematically delineate the synthetic pathways accessible from this powerful building block.

Synthesis of the Building Block: this compound

The preparation of this compound is typically achieved from the readily available starting material, phthalazinone. The synthesis involves a two-step process: chlorination of the phthalazinone followed by hydrazinolysis.

The first step involves the conversion of the lactam functionality in phthalazinone to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The resulting 1-chlorophthalazine is often unstable and is therefore typically used in the subsequent step without extensive purification.[3] The subsequent reaction with hydrazine hydrate introduces the hydrazino group at the 4-position, yielding the desired this compound.

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1-Chlorophthalazine In a round-bottomed flask equipped with a reflux condenser and a stirring bar, phthalazinone (1 equivalent) is suspended in phosphorus oxychloride (3-5 equivalents).[1] The mixture is heated at 80-90°C for 3-4 hours.[4] After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The resulting crude 1-chlorophthalazine is a viscous oil or a semi-solid and is used directly in the next step.

-

Step 2: Synthesis of this compound The crude 1-chlorophthalazine is cooled in an ice bath and cautiously treated with a mixture of ethanol and hydrazine hydrate.[1] The reaction is typically exothermic. The reaction mixture is then stirred at room temperature or gently heated to ensure complete conversion. Upon cooling, the product, this compound, precipitates and can be collected by filtration, washed with a suitable solvent like cold ethanol, and dried.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Phthalazinone | C₈H₆N₂O | 146.15 | Starting Material |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating Agent |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Nucleophile |

| This compound | C₈H₇ClN₄ | 194.62 | Product |

Applications in Heterocyclic Synthesis

The dual reactivity of this compound makes it an ideal substrate for the construction of various fused heterocyclic systems.

Synthesis of Triazolo[3,4-a]phthalazine Derivatives

The reaction of this compound with one-carbon synthons, such as formic acid, acetic anhydride, or orthoesters, leads to the formation of the triazolo[3,4-a]phthalazine ring system. This class of compounds has been investigated for various biological activities.

Caption: General scheme for triazolophthalazine synthesis.

Experimental Protocol: Synthesis of 6-chloro-3-methyl-[3][4][5]triazolo[3,4-a]phthalazine

A mixture of this compound (1 equivalent) and acetic anhydride (5 equivalents) is heated at reflux for 2-3 hours. After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

| Product | R-Group | Yield (%) |

| 6-chloro-[3][4][5]triazolo[3,4-a]phthalazine | H | ~85 |

| 6-chloro-3-methyl-[3][4][5]triazolo[3,4-a]phthalazine | CH₃ | ~90 |

| 6-chloro-3-phenyl-[3][4][5]triazolo[3,4-a]phthalazine | C₆H₅ | ~80 |

Synthesis of Pyrazolo[5,1-a]phthalazine Derivatives

The condensation of this compound with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides a straightforward route to pyrazolo[5,1-a]phthalazine derivatives. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.

Caption: General scheme for pyrazolophthalazine synthesis.

Experimental Protocol: Synthesis of 6-chloro-1,3-dimethyl-[4][6]pyrazolo[5,1-a]phthalazine

To a solution of this compound (1 equivalent) in glacial acetic acid, acetylacetone (1.1 equivalents) is added. The mixture is refluxed for 4-6 hours. The reaction mixture is then cooled and poured into cold water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the desired product.

| β-Dicarbonyl Compound | Product Substituents | Yield (%) |

| Acetylacetone | 1,3-dimethyl | ~88 |

| Ethyl acetoacetate | 1-methyl-3-hydroxy | ~82 |

| Diethyl malonate | 1,3-dihydroxy | ~75 |

Synthesis of other Fused Heterocyclic Systems

The reactivity of this compound extends to the synthesis of other fused heterocycles. For instance, reaction with nitrous acid (generated in situ from sodium nitrite and an acid) can lead to the formation of tetrazolo[5,1-a]phthalazines. Furthermore, the hydrazino group can react with various other electrophiles, such as isothiocyanates and carbon disulfide, to yield thiadiazole- and triazole-based systems, respectively.

Reactions Involving the Chloro Group

The chloro substituent at the 1-position of the phthalazine ring in these synthesized heterocycles is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including amino, alkoxy, and thioalkoxy moieties, thereby expanding the chemical space and enabling the generation of diverse compound libraries for biological screening.

Caption: General scheme for nucleophilic substitution.

Summary and Outlook

This compound is a readily accessible and highly valuable synthetic intermediate. Its bifunctional nature provides a convenient platform for the synthesis of a variety of fused phthalazine-based heterocyclic systems. The methodologies outlined in this guide demonstrate the robustness and versatility of this building block in constructing complex molecular architectures. The potential for further derivatization via nucleophilic substitution on the chloro group enhances its utility in the generation of compound libraries for drug discovery and development. Future research in this area is expected to uncover novel transformations and applications of this compound, leading to the discovery of new therapeutic agents and functional materials.

References

- 1. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 2. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 3. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]

- 4. 1-CHLORO-4-(4-PYRIDINYLMETHYL)PHTHALAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

potential applications of 1-Chloro-4-hydrazinophthalazine in materials science

1-Chloro-4-hydrazinophthalazine: A Versatile Precursor for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring two key reactive sites: a labile chloro group susceptible to nucleophilic substitution and a nucleophilic hydrazino group capable of condensation and cyclization reactions. These functionalities make it a promising, yet underexplored, precursor for a variety of functional materials. While its primary applications to date have been in the synthesis of pharmaceuticals, notably the antihypertensive drug hydralazine, its chemical architecture holds significant potential for the development of advanced polymers, chemosensors, and functional dyes. This technical guide explores these potential applications, providing detailed hypothetical experimental protocols and expected material properties based on the known reactivity of its functional groups and analogous chemical systems.

Potential Application 1: Chemosensors for Metal Ion Detection

The hydrazone motif is a well-established platform for the development of colorimetric and fluorescent chemosensors for metal ions. The lone pair of electrons on the imine nitrogen of the hydrazone can coordinate with metal ions, leading to a change in the electronic properties of the molecule, which in turn results in a detectable spectroscopic response. 1-Hydrazinophthalazine, readily derived from this compound, can be converted into a variety of hydrazone-based sensors.

Proposed Synthesis of a Hydrazone-Based Chemosensor

A potential chemosensor can be synthesized via the condensation of 1-hydrazinophthalazine with an aromatic aldehyde containing a coordinating group, such as salicylaldehyde.

Logical Relationship: From Precursor to Sensor

Caption: Synthesis pathway from this compound to a hydrazone chemosensor.

Experimental Protocol: Synthesis of (E)-2-((2-(phthalazin-1-yl)hydrazono)methyl)phenol

-

Synthesis of 1-Hydrazinophthalazine: To a solution of this compound (1.95 g, 10 mmol) in ethanol (50 mL), add hydrazine hydrate (2.5 mL, 50 mmol). Reflux the mixture for 4 hours. Cool the reaction mixture to room temperature, and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum to yield 1-hydrazinophthalazine.

-

Synthesis of the Hydrazone Sensor: Dissolve 1-hydrazinophthalazine (1.60 g, 10 mmol) in methanol (30 mL). Add a solution of salicylaldehyde (1.22 g, 10 mmol) in methanol (10 mL) dropwise. Add a few drops of acetic acid as a catalyst. Reflux the mixture for 6 hours. After cooling, the resulting yellow precipitate is filtered, washed with cold methanol, and dried to give the desired hydrazone chemosensor.

Data Presentation: Expected Spectroscopic Response

The synthesized hydrazone is expected to exhibit changes in its UV-Vis absorption and fluorescence emission spectra upon coordination with various metal ions.

| Metal Ion | Color Change (Visual) | Absorption Max (λmax, nm) | Fluorescence Emission Max (nm) |

| None | Pale Yellow | ~350 | ~450 |

| Cu²⁺ | Yellow to Orange | Red-shift to ~400 | Quenched |

| Fe³⁺ | Yellow to Brown | Broadening of peak | Quenched |

| Zn²⁺ | No significant change | No significant shift | Enhancement to ~440 |

| Co²⁺ | Yellow to Greenish | Minor red-shift | Quenched |

Potential Application 2: Building Block for Novel Polymers

The presence of both a reactive chloro group and a hydrazino group makes this compound a suitable monomer for polycondensation reactions. For instance, it can be reacted with dicarboxylic acid chlorides to form poly(amide-hydrazide)s, a class of polymers known for their thermal stability.

Proposed Synthesis of a Poly(amide-hydrazide)

A novel poly(amide-hydrazide) can be synthesized through the low-temperature solution polycondensation of this compound with a diacid chloride, such as terephthaloyl chloride. In this proposed reaction, the more nucleophilic amino group of the hydrazino moiety is expected to react with the acid chloride.

Experimental Workflow: Polymer Synthesis

Caption: Workflow for the synthesis of a poly(amide-hydrazide).

Experimental Protocol: Synthesis of Poly(1-chloro-4-(2-terephthaloyl)hydrazino)phthalazine

-

In a dry, nitrogen-purged flask, dissolve this compound (1.95 g, 10 mmol) in 50 mL of N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0°C in an ice bath.

-

To the stirred solution, add terephthaloyl chloride (2.03 g, 10 mmol) portion-wise, maintaining the temperature below 5°C.

-

Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Pour the viscous polymer solution into 500 mL of vigorously stirred methanol.

-

Collect the precipitated polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.

Data Presentation: Predicted Polymer Properties

The resulting poly(amide-hydrazide) is anticipated to exhibit properties characteristic of aromatic polymers.

| Property | Predicted Value/Characteristic |

| Inherent Viscosity (dL/g) | 0.5 - 1.2 |

| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMSO) |

| Glass Transition (Tg) | > 250°C |

| Decomposition Temp (Td) | > 400°C |

| Film-forming ability | Should form tough, flexible films by solution casting |

Potential Application 3: Precursor for Functional Dyes

The phthalazine ring system can be a core structure for functional dyes. While this compound itself is not a dye, it can be chemically modified to produce azo dyes. This would likely involve the introduction of a primary aromatic amine to the phthalazine core, which can then be diazotized and coupled with a suitable coupling component.

Proposed Synthesis of a Phthalazine-Based Azo Dye

A multi-step synthesis can be envisioned where the chloro group is first substituted with an amino-functionalized moiety, followed by diazotization and azo coupling.

Signaling Pathway: Azo Dye Synthesis

Caption: A proposed synthetic route to a phthalazine-based azo dye.

Experimental Protocol: Hypothetical Synthesis of a Phthalazine Azo Dye

-

Functionalization: React this compound with an excess of p-aminophenol in a high-boiling solvent like DMF at elevated temperatures to substitute the chloro group.

-

Diazotization: Dissolve the resulting amino-functionalized phthalazine derivative in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Azo Coupling: In a separate flask, dissolve a coupling agent, such as N,N-dimethylaniline, in a suitable solvent. Slowly add the cold diazonium salt solution to the coupling agent solution while maintaining a low temperature and appropriate pH to facilitate the coupling reaction.

-

Isolation: Neutralize the reaction mixture and collect the precipitated azo dye by filtration. Purify by recrystallization.

Data Presentation: Expected Properties of the Azo Dye

The synthesized dye would be expected to have distinct spectroscopic properties.

| Property | Expected Characteristic |

| Color | Deeply colored (e.g., red, orange, or yellow) |

| UV-Vis λmax | Strong absorption in the visible region (400-600 nm) |

| Molar Absorptivity (ε) | High (> 10,000 L mol⁻¹ cm⁻¹) |

| Solubility | Dependent on the final structure; may require solubilizing groups |

| pH Indicator Properties | Potential for color change with pH depending on the structure |